![molecular formula C23H25ClN2O3 B2471875 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 850746-00-8](/img/structure/B2471875.png)

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

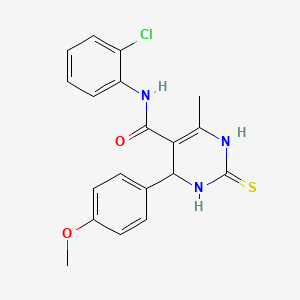

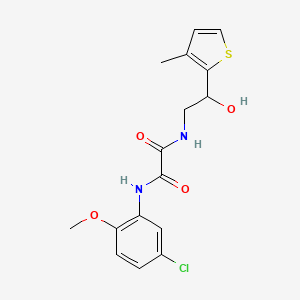

This compound belongs to the class of organic compounds known as n-arylpiperazines . It’s a complex structure that includes a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often starts with the nucleophilic substitution reaction of a dichloro aromatic heterocyclic structure .Molecular Structure Analysis

The molecular structure of similar compounds is often assigned by HRMS, IR, 1H, and 13C NMR experiments . In the 13C NMR spectrum, the pyridazinone ring carbonyl carbon-supported structure accuracy in the range of 157.38–156.86 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . After the completion of the reaction by TLC, the solution was cooled and the precipitate was filtered off and dried .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by various methods. For instance, the IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .科学的研究の応用

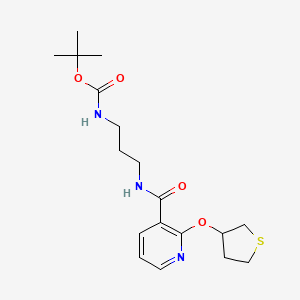

Synthesis and Characterization

Synthesis of Novel Compounds

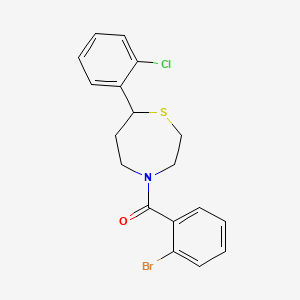

Research efforts have focused on synthesizing novel compounds with potential biological activities. For instance, Mannich base derivatives of certain compounds were obtained using morpholine or methyl piperazine, indicating the versatility of piperazine derivatives in synthesizing compounds with potential antimicrobial activities (Bektaş et al., 2010). Similarly, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized from visnaginone and khellinone derivatives (Abu‐Hashem et al., 2020).

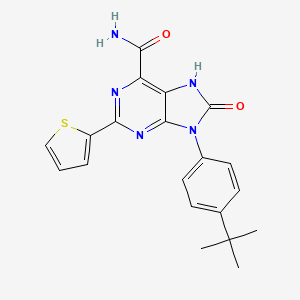

Characterization of New Derivatives

The structural assignment of newly synthesized compounds, such as triazole derivatives, involves comprehensive techniques like HRMS, IR, and NMR experiments. These efforts are crucial for understanding the molecular framework and potential application areas of such compounds (Wujec & Typek, 2023).

Research Applications

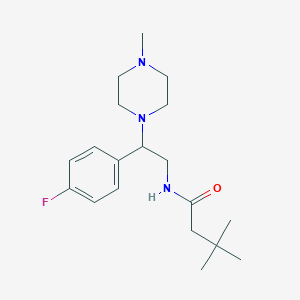

Antimicrobial Activities

Piperazine derivatives have been explored for their antimicrobial properties. For example, certain synthesized compounds demonstrated moderate to good activities against various test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).

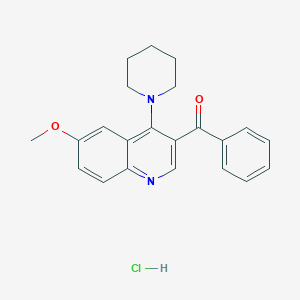

Bioactivity and Drug Design

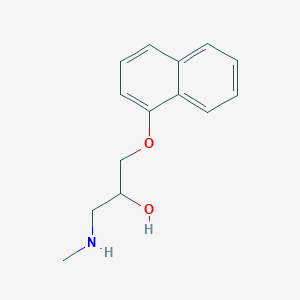

The development of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the application of piperazine derivatives in drug design, offering insights into structural modifications for enhancing bioactivity (Romero et al., 1994).

Fluorescent Ligands for Receptor Studies

The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for visualizing receptors overexpressed in cells illustrates the utility of these compounds in biochemical and pharmacological research (Lacivita et al., 2009).

作用機序

The mechanism of action of similar compounds involves neuroprotection and anti-inflammatory properties . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

将来の方向性

The future directions of research on similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-15-12-20-22(16(2)23(15)24)17(13-21(27)29-20)14-25-8-10-26(11-9-25)18-4-6-19(28-3)7-5-18/h4-7,12-13H,8-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDLOECIFZWJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)